

Confirming the Structure of 1-Boc-4-carboxymethyl piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Boc-4-carboxymethyl piperazine

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For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a comparative analysis of the analytical data used to confirm the structure of **1-Boc-4-carboxymethyl piperazine**, a bifunctional linker commonly used in medicinal chemistry. This guide presents available experimental data and detailed protocols to aid in its characterization.

Comparison of Analytical Data

The structural confirmation of **1-Boc-4-carboxymethyl piperazine** relies on a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of key analytical data for the target molecule and a related compound for comparison.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	1H NMR Data (CDCl3, δ ppm)	Mass Spectrometry Data (m/z)
1-Boc-4- carboxymethyl piperazine	C11H20N2O4	244.29	Data not explicitly available in sources. Expected signals: ~3.4-3.6 (t, 4H, piperazine CH ₂), ~2.4-2.6 (t, 4H, piperazine CH ₂), ~3.2 (s, 2H, carboxymethyl CH ₂), 1.46 (s, 9H, Boc CH ₃).	Calculated: 244.29, Observed: 145.1 [M-Boc+H]+
1-Boc-piperazine (for comparison)	C9H18N2O2	186.25	3.39 (t, J=5.1 Hz, 4H), 2.78 (t, J=5.1 Hz, 4H), 1.44 (s, 9H)	Not specified

Note: The 1H NMR data for **1-Boc-4-carboxymethyl piperazine** is an educated estimation based on the structure and data for similar compounds, as specific experimental values were not found in the searched literature.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural confirmation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment of the molecule, confirming the presence of the Boc group, the piperazine ring, and the carboxymethyl group.



Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire a 1H NMR spectrum using a standard single-pulse sequence.
- Integrate the resulting peaks to determine the relative number of protons for each signal.
- Analyze the chemical shifts (δ) and coupling constants (J) to assign the protons to the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of the compound and identify characteristic fragments.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Filter the solution through a 0.22 μm syringe filter if any particulate matter is present.

LC-MS Conditions:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.



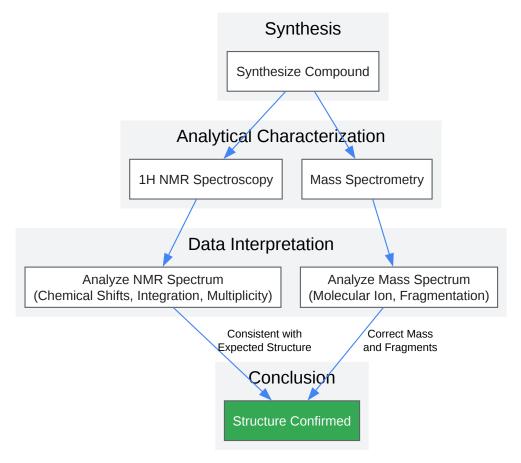
- Ionization Mode: Electrospray Ionization in positive mode (ESI+) is generally suitable for this compound.
- Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
- Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak ([M+H]+) and any significant fragment ions. For **1-Boc-4-carboxymethyl piperazine**, a characteristic fragment is the loss of the Boc group ([M-Boc+H]+).

Visualizing the Confirmation Workflow

The logical flow for confirming the structure of a synthesized molecule like **1-Boc-4-carboxymethyl piperazine** can be represented as follows:



Workflow for Structural Confirmation of 1-Boc-4-carboxymethyl piperazine



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Caption: Workflow for the structural confirmation of **1-Boc-4-carboxymethyl piperazine**.

• To cite this document: BenchChem. [Confirming the Structure of 1-Boc-4-carboxymethyl piperazine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130021#confirming-the-structure-of-1-boc-4-carboxymethyl-piperazine]

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com